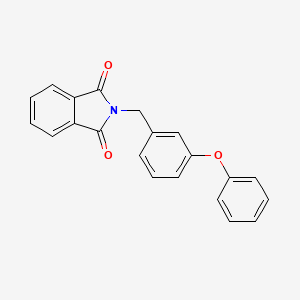

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-phenoxyphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEMGKOKWBTIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Phenoxybenzyl 1h Isoindole 1,3 2h Dione and Its Analogs

Strategies for the Construction of the 1H-Isoindole-1,3(2H)-dione Framework

The formation of the 1H-isoindole-1,3(2H)-dione skeleton, commonly known as the phthalimide (B116566) system, can be achieved through a variety of synthetic strategies, ranging from traditional condensation reactions to modern catalytic methods.

Conventional and Green Synthetic Routes

The most conventional and widely employed method for the synthesis of N-substituted phthalimides, including 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione, is the condensation of phthalic anhydride (B1165640) with a primary amine. epa.gov In the case of the target molecule, this involves the reaction of phthalic anhydride with 3-phenoxybenzylamine. Traditionally, this reaction is carried out by heating the reactants in a high-boiling point solvent such as glacial acetic acid, toluene, or water for several hours. sphinxsai.com

In recent years, green chemistry principles have prompted the development of more environmentally benign and efficient methods. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often providing high yields without the need for a solvent. epa.govsphinxsai.com For instance, the reaction of phthalic anhydride with various amines can be completed in a matter of seconds under microwave irradiation, often in the presence of a catalytic amount of a high-dielectric solvent like dimethylformamide (DMF). Solvent-free "dry" media conditions, sometimes with solid supports like alumina, have also proven effective. epa.gov

Another green approach involves the use of ionic liquids as recyclable reaction media. These non-volatile solvents can facilitate the N-alkylation of phthalimide under mild conditions, offering advantages in terms of product isolation and solvent reuse. organic-chemistry.orgcolab.ws

| Method | Reagents | Conditions | Yield | Reference |

| Conventional | Phthalic Anhydride, 3-Phenoxybenzylamine | Glacial Acetic Acid, Reflux | Good to High | sphinxsai.commdpi.com |

| Microwave | Phthalic Anhydride, 3-Phenoxybenzylamine | Solvent-free or DMF (cat.), MW Irradiation | Excellent | epa.govsemanticscholar.org |

| Ionic Liquid | Phthalimide, 3-Phenoxybenzyl Halide | Ionic Liquid, Base | High | organic-chemistry.orgcolab.ws |

Transition Metal-Catalyzed Approaches in N-Phthalimide Synthesis

Transition metal catalysis has provided powerful and versatile methods for the formation of C-N bonds, including the synthesis of N-substituted phthalimides. Palladium and copper catalysts are the most extensively studied in this context.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of phthalimide with aryl halides or triflates. While direct N-benzylation using this method is less common, related palladium-catalyzed carbonylative cyclizations of aromatic amides or 1,2-dihaloarenes in the presence of carbon monoxide offer alternative routes to the phthalimide core. researchgate.netnih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another valuable tool. This can involve the coupling of phthalimide with aryl halides or, more recently, with arylboronic acids in the presence of a copper catalyst. beilstein-journals.orgnih.govmdpi.com These methods are particularly useful for the synthesis of N-aryl phthalimides, but adaptations for N-benzyl derivatives are also conceivable. For instance, a copper-catalyzed reaction between potassium phthalimide and a wide range of aryl bromides and iodides in boiling dimethylacetamide has been shown to be a useful preparative route. semanticscholar.org

| Catalyst System | Substrates | Key Features | Reference |

| Palladium(II) Acetate / Ligand | o-Dihaloarenes, Amines, CO | Double carbonylation in green solvents like ionic liquids. | nih.gov |

| Copper(I) or (II) Salts | Phthalimide, Arylboronic Acids | Base-free conditions, often in protic solvents like ethanol. | beilstein-journals.org |

| Copper Catalyst | Potassium Phthalimide, Aryl Halides | Ullmann-type condensation. | semanticscholar.org |

Metal-Free Synthetic Methodologies for Isoindole-1,3(2H)-dione Derivatives

In addition to organocatalysis, other metal-free approaches for the synthesis of phthalimides have been developed. One notable method involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. This protocol allows for the efficient synthesis of a diverse range of N-aryl and N-alkyl phthalimide derivatives in good to high yields without the need for a metal catalyst. acs.org The reaction is operationally simple and scalable, with high functional group tolerance. acs.org

Another metal-free strategy is the Mitsunobu reaction, which allows for the N-alkylation of phthalimide with alcohols. nih.govnih.govnii.ac.jp This reaction typically employs triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phthalimide anion. nih.govnii.ac.jp This method is particularly useful for the synthesis of N-alkyl phthalimides from the corresponding alcohols under mild conditions and with inversion of stereochemistry at the alcohol carbon. nih.gov

| Method | Reagents | Conditions | Key Features | Reference |

| Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Metal-free | High functional group tolerance, good to high yields. | acs.org |

| Mitsunobu Reaction | Phthalimide, 3-Phenoxybenzyl Alcohol, PPh3, DEAD/DIAD | Anhydrous solvent (e.g., THF), 0 °C to rt | Mild conditions, inversion of stereochemistry. | nih.govnih.govnii.ac.jp |

Derivatization and Functionalization of the Isoindole-1,3(2H)-dione Moiety

Once the this compound framework is established, further chemical transformations can be carried out to introduce additional functional groups or modify the existing structure.

N-Alkylation and N-Arylation Reactions

The most common derivatization of the parent phthalimide is N-alkylation or N-arylation. The Gabriel synthesis is a classic example of N-alkylation, where phthalimide is first deprotonated with a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the phthalimide anion. wikipedia.orgpearson.combyjus.com This potent nucleophile then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as 3-phenoxybenzyl chloride or bromide, to yield the N-substituted phthalimide. wikipedia.orgpearson.com The use of polar aprotic solvents like DMF can facilitate this reaction, allowing for lower reaction temperatures and shorter reaction times. iu.edu

N-arylation of phthalimide can be achieved using transition-metal-catalyzed cross-coupling reactions as previously mentioned. Copper-catalyzed coupling with arylboronic acids is a particularly effective method for this transformation. beilstein-journals.orgresearchgate.net

| Reaction | Reagents | Conditions | Product | Reference |

| N-Alkylation (Gabriel) | Phthalimide, 3-Phenoxybenzyl Halide, Base (e.g., K2CO3) | Solvent (e.g., DMF), Heat | This compound | wikipedia.orgiu.edu |

| N-Arylation (Chan-Lam) | Phthalimide, 3-Phenoxyphenylboronic Acid, Copper Catalyst | Base, Solvent, Air/O2 | 2-(3-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione | beilstein-journals.orgresearchgate.net |

Substituent Effects on Synthetic Pathways and Reactivity

The electronic and steric properties of substituents on the N-benzyl group can influence the course and efficiency of synthetic reactions. In the context of the Gabriel synthesis, the rate of N-alkylation is sensitive to the nature of the alkyl halide. Benzylic halides, such as 3-phenoxybenzyl chloride, are generally more reactive than simple alkyl halides due to the stabilization of the SN2 transition state by the adjacent phenyl ring. youtube.com

Electron-donating groups on the aromatic ring of the benzyl (B1604629) halide can increase the nucleophilicity of the halide, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease the electron density at the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org However, strong electron-withdrawing groups can also deactivate the aromatic ring towards other potential side reactions.

Steric hindrance around the benzylic carbon can significantly impact the rate of SN2 reactions. Bulky substituents near the reaction center can impede the approach of the nucleophile (the phthalimide anion), slowing down or even preventing the reaction. mdpi.com For the synthesis of this compound, the phenoxy group is in the meta position, which is not expected to cause significant steric hindrance at the benzylic carbon.

The electronic properties of substituents on the phthalimide ring itself also play a role in its reactivity. Electron-withdrawing groups on the phthalimide ring increase the acidity of the N-H proton, facilitating the formation of the phthalimide anion and potentially increasing the rate of N-alkylation.

| Substituent Position | Electronic Effect | Steric Effect | Impact on N-Alkylation (SN2) |

| N-Benzyl Ring | Electron-donating | Minimal | May slightly decrease reactivity of the halide. |

| N-Benzyl Ring | Electron-withdrawing | Minimal | May increase reactivity of the halide. |

| Phthalimide Ring | Electron-withdrawing | Minimal | Increases acidity of N-H, facilitates anion formation. |

| Phthalimide Ring | Electron-donating | Minimal | Decreases acidity of N-H, may hinder anion formation. |

Reaction Pathways and Mechanistic Insights into Isoindole-1,3(2H)-dione Formation and Transformation

The formation of the N-substituted isoindole-1,3(2H)-dione ring, commonly known as a phthalimide, is traditionally achieved through the condensation of phthalic anhydride with a primary amine. mdpi.comrsc.orgscispace.com However, advanced synthetic strategies offer alternative pathways with distinct mechanistic features, providing access to a diverse range of analogs. These methods often involve intramolecular cyclization events or leverage the reactivity of the formed imide ring for further transformations through coupling reactions.

Intramolecular cyclization is a cornerstone for the synthesis of the isoindole-1,3(2H)-dione system. Various substrates can be induced to cyclize, often through metal catalysis or oxidative processes, to form the characteristic five-membered imide ring fused to a benzene (B151609) ring.

One-pot syntheses have been developed that proceed via an initial intermolecular reaction followed by a key intramolecular cyclization step. For instance, a rhodium(III)-catalyzed cascade reaction between benzoic acids and isocyanates directly yields N-substituted phthalimides. researchgate.net This process involves an initial ortho C-H bond activation of the benzoic acid, followed by amidation with the isocyanate and subsequent intramolecular cyclization to furnish the final product. researchgate.net This atom-economical approach generates water as the only theoretical waste. researchgate.net

Ring-opening reactions can also serve as a gateway to intermediates that subsequently cyclize to form the phthalimide structure. A notable example involves the reaction of 1,2,3-benzotriazin-4(3H)-ones. acs.org A plausible mechanism suggests an initial reversible ring opening of the benzotriazinone to form a diazonium intermediate. Nucleophilic attack by a cyanide source at the ortho-position, followed by intramolecular cyclization and hydrolysis, yields the N-substituted phthalimide. acs.org

| Precursor Type | Reaction Condition | Key Mechanistic Step | Yield Range (%) | Reference |

|---|---|---|---|---|

| Benzoic Acids + Isocyanates | Rh(III) catalysis, 100-115 °C | C-H activation, intramolecular amidation | 26-91 | researchgate.net |

| 2-(Hydroxymethyl)benzamides | TBAI/TBHP, metal-free | Oxidative C-N bond formation | Up to 96 | researchgate.net |

| N-Substituted 1,2,3-Benzotriazin-4(3H)-ones | TMSCN, DIPEA | Ring-opening to diazonium intermediate, cyclization | 77-91 | acs.org |

| o-Halobenzoates + Primary Amines | Pd catalysis, CO atmosphere | Carbonylative cyclization | Good yields | nih.gov |

Beyond its formation, the isoindole-1,3(2H)-dione moiety and its precursors can participate in various coupling reactions, enabling further molecular complexity. C-H functionalization, as mentioned above, is a powerful tool for the direct synthesis of these structures. researchgate.net The rhodium-catalyzed reaction of benzoic acids is a prime example of how directing group-assisted ortho-C–H activation can be harnessed for heterocycle synthesis. researchgate.net

The phthalimide group itself can be utilized as a reactive handle in cross-coupling reactions. In a significant departure from its traditional role as a protective group for amines, the N-acylphthalimide structure can serve as a bench-stable acyl source in Suzuki-Miyaura cross-coupling. nsf.govmdpi.com Catalyzed by palladium-PEPPSI type precatalysts, these reactions proceed via the cleavage of the N–C(O) acyl bond, allowing the coupling of the acyl group with various boronic acids to form ketones. nsf.govmdpi.com This transformation leverages the ground-state destabilization and twist of the amide bond within the N-acylphthalimide to facilitate the oxidative addition of the N-C bond to the palladium catalyst. nsf.gov

Similarly, N-hydroxyphthalimide (NHP) esters have emerged as effective partners in decarboxylative cross-electrophile coupling reactions. nih.gov In a nickel-catalyzed process, NHP esters derived from alkyl carboxylic acids can couple with aryl iodides. This reaction avoids the need for photocatalysts or light and proceeds via the formation of an alkyl radical from the NHP ester, which then couples with an arylnickel(II) complex. nih.gov This methodology is compatible with a range of functional groups, including ketones, esters, and protected amines. nih.gov

| Reaction Type | Phthalimide Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | N-Acylphthalimides | Arylboronic Acids | Pd-PEPPSI | Biaryl Ketones | nsf.govmdpi.com |

| Decarboxylative Coupling | N-Hydroxyphthalimide Esters | Aryl Iodides | (dtbbpy)NiBr₂, Zn | Alkylated Arenes | nih.gov |

| Carbonylative Cyclization | o-Halobenzoates | Primary Amines + CO | Palladium | N-Substituted Phthalimides | nih.gov |

| Cascade Cyclization | Benzoic Acids | Isocyanates | Rhodium(III) | N-Substituted Phthalimides | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Phenoxybenzyl 1h Isoindole 1,3 2h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. For derivatives of 1H-isoindole-1,3(2H)-dione, both ¹H and ¹³C NMR are employed to confirm their synthesis and characterize their structure.

In the ¹H NMR spectrum of related isoindole-1,3-dione derivatives, the protons of the phthalimide (B116566) moiety typically appear as a multiplet in the aromatic region, often between δ 7.74 and 7.92 ppm. The protons on the benzyl (B1604629) and phenoxy rings also resonate in the aromatic region, generally between δ 6.96 and 7.46 ppm. The methylene (B1212753) bridge protons (-CH₂-) connecting the isoindole nitrogen to the benzyl group are characteristically observed as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The carbonyl carbons of the isoindole-1,3-dione group are particularly deshielded and appear at the low-field end of the spectrum. The various aromatic carbons can be assigned based on their chemical environment and through the use of two-dimensional NMR techniques. This detailed spectral analysis confirms the connectivity of the atoms and provides insights into the electronic environment of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for a 1H-Isoindole-1,3(2H)-dione Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Phthalimide) | 7.74 - 7.92 | m |

| Aromatic H (Phenyl) | 6.96 - 7.46 | m |

| Methylene H (-CH₂-) | 4.57 | s |

Note: Data is based on a representative derivative and may vary for the specific title compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione and its derivatives is characterized by several key absorption bands.

The most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. These typically appear in the region of 1707-1788 cm⁻¹. The asymmetric and symmetric stretching of the two carbonyl groups often results in two distinct bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the stretching of the C-N bond of the imide is found at lower wavenumbers, often around 1197 cm⁻¹. The C-O-C stretching of the ether linkage is another characteristic band.

Table 2: Key IR Absorption Frequencies for 1H-Isoindole-1,3(2H)-dione Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| C=O (Imide) | Stretching | 1707 - 1788 |

| Aromatic C-H | Stretching | > 3000 |

| C-N (Imide) | Stretching | ~1197 |

Mass Spectrometry (MS) for Molecular Ion Fragmentation and Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI-MS), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily identified, confirming the molecular formula of the synthesized compound.

The fragmentation of 1H-isoindole-1,3(2H)-dione derivatives under mass spectrometric conditions can provide valuable structural confirmation. The molecule may undergo cleavage at various points, such as the bond between the methylene group and the isoindole nitrogen or the ether linkage. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) help in piecing together the structure of the parent molecule. Proposing a plausible fragmentation pathway is a key part of the structural analysis.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Determination and Supramolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structural information for crystalline compounds. For a derivative, 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, SC-XRD analysis revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net

The analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. In this derivative, the isoindole ring system is essentially planar. The dihedral angle between the isoindole ring system and the attached dimethylphenyl ring is 66.4 (1)°. researchgate.net This significant twist between the two aromatic systems is a key conformational feature.

Table 3: Selected Crystallographic Data for 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3169 (4) |

| b (Å) | 8.4281 (2) |

| c (Å) | 13.5482 (5) |

| β (°) | 95.757 (2) |

| Volume (ų) | 1285.71 (7) |

Source: Shahzadi et al., 2006. researchgate.net

In the crystal structure of 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the molecules are linked by intermolecular C—H⋯O hydrogen bonds. researchgate.net These interactions form infinite chains that propagate along the nih.gov direction in the crystal lattice. researchgate.net In other related isoindole derivatives, weak aromatic π-π stacking interactions are also observed, with centroid-centroid separations typically between 3.6 and 3.8 Å. These collective interactions stabilize the crystal structure and define the solid-state properties of the material.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Interactions and Biological Target Elucidation of 2 3 Phenoxybenzyl 1h Isoindole 1,3 2h Dione Analogs

Enzyme Inhibition Profiles and Mechanistic Studies

Derivatives of isoindole-1,3-dione have been shown to interact with and inhibit several key enzymes involved in physiological and pathological processes. The structural versatility of this scaffold allows for modifications that can tune the potency and selectivity of inhibition, making it a valuable template for drug design. Mechanistic studies, often supported by computational modeling, have provided insights into the specific molecular interactions that govern these inhibitory activities.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are mediators of inflammation and pain. nih.gov The two main isoforms, COX-1 and COX-2, represent important therapeutic targets. nih.gov Isoindoline-1,3-dione derivatives have been synthesized and evaluated as potential inhibitors of these enzymes. researchgate.net

Research into a series of new 1H-isoindole-1,3(2H)-dione derivatives has demonstrated varied inhibitory activity against COX-1 and COX-2. nih.gov In one study, three synthesized compounds exhibited stronger inhibition of COX-1 compared to the reference drug meloxicam (B1676189), while another three compounds showed greater inhibition of COX-2. nih.govnih.gov The selectivity of these compounds is influenced by their structural features. For instance, the presence of an aromatic moiety is considered important for affinity towards COX-2. nih.govmdpi.com Molecular docking studies suggest that these compounds can bind within the active sites of both COX isoforms, with subtle structural changes dictating their selectivity. nih.gov For example, one compound was found to occupy the same binding region as meloxicam in the COX active site. nih.govmdpi.com A particular isoindoline-1,3-dione derivative, ZJ1, showed potent blockage and ligand efficiency toward the COX-2 enzyme, with a potency score close to that of Celecoxib. researchgate.net In contrast, other analogs demonstrated some selective ligand efficiency for COX-1. researchgate.net This highlights the potential to develop isoform-selective COX inhibitors based on the isoindoline-1,3-dione scaffold. researchgate.net

Table 1: COX Inhibition by Isoindole-1,3-dione Analogs Data below is representative of findings from multiple studies on various analogs and is not specific to a single compound unless stated.

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Phenoxy acetic acid derivatives | COX-2 | 0.06 - 0.09 µM | 111.53 - 133.34 | mdpi.com |

| 2,3-diaryl pyrazines | COX-2 | Potent, specific values not stated | High | nih.gov |

| 4-(4-methanesulfonylphenyl)-3-phenyl-2(5H)furanones | COX-2 | 1.4 µM | > 71 | nih.gov |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | COX-2 | Potent, specific values not stated | Selective | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Numerous studies have explored isoindole-1,3-dione derivatives as potential cholinesterase inhibitors. nih.govnih.govsemanticscholar.org

A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 µM. nih.gov Among these, para-fluoro substituted compounds were found to be the most potent, with an IC50 of 2.1 µM. nih.gov Another study on different derivatives found IC50 values for AChE inhibition ranging from 0.9 to 19.5 µM. nih.gov For instance, a derivative with a phenyl substituent at position 4 of a piperazine (B1678402) ring showed an IC50 of 1.12 µM against AChE, while a derivative with a diphenylmethyl moiety had an IC50 of 21.24 µM against BuChE. researchgate.netnih.gov The length of the alkyl linker connecting the isoindoline-1,3-dione core to other moieties has been shown to be a critical factor in determining inhibitory potency and selectivity. nih.govsemanticscholar.org Molecular modeling studies suggest that these compounds can interact with both the catalytic and peripheral active sites of the cholinesterase enzymes. nih.gov

Table 2: Cholinesterase Inhibition by Isoindole-1,3-dione Analogs

| Compound Series | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | nih.gov |

| N-benzylpiperidinylamine derivatives | AChE | 87 nM (best) | nih.govsemanticscholar.org |

| N-benzylpiperidinylamine derivatives | BuChE | 7.76 µM (best) | nih.govsemanticscholar.org |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 µM | nih.govsemanticscholar.org |

| Phenylisoindoline-1,3-diones (Compound 6) | AChE | 30±3 µg/mL | 2promojournal.com |

| Phenylisoindoline-1,3-diones (Compound 4) | BuChE | 102±10 µg/mL | 2promojournal.com |

Protoporphyrinogen (B1215707) oxidase (PPO) is an essential enzyme in the biosynthesis of both chlorophyll (B73375) and heme. unl.eduucanr.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. unl.eduucanr.edu Inhibition of PPO disrupts these pathways, leading to the accumulation of protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX. unl.edu This accumulation, when exposed to light, generates reactive oxygen species that cause rapid cell membrane damage, a mechanism exploited by many herbicides. ucanr.edu

As part of efforts to discover new PPO-inhibiting herbicides, N-(benzothiazol-5-yl)tetrahydroisoindole-1,3-dione was used as a lead compound for optimization. nih.gov This led to the synthesis of a series of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones. nih.gov Bioassays revealed that some of these novel compounds displayed PPO inhibition activities that were comparable to or higher than commercial controls. nih.gov One of the most promising candidates, an isoindol-1-one derivative (compound 2a), was identified as a highly potent inhibitor with a Ki value of 0.0091 µM. nih.gov These findings demonstrate that the isoindole-1,3-dione structure is a viable scaffold for developing potent inhibitors of PPO. nih.gov

Table 3: PPO Inhibition by Isoindole-1,3-dione Analogs

| Compound Series | Target Enzyme | Inhibitory Potency (Ki) | Herbicidal Activity | Reference |

|---|---|---|---|---|

| N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones (Compound 2a) | PPO | 0.0091 µM | Good activity against Chenopodium album | nih.gov |

| N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones | PPO | Comparable to commercial controls | Good activity against Chenopodium album | nih.gov |

Antimicrobial Modulatory Effects and Mechanisms of Action

The isoindole-1,3-dione framework is not only effective against enzymatic targets but also serves as a basis for the development of potent antimicrobial agents. Derivatives have shown activity against a spectrum of both bacterial and fungal pathogens. researchgate.net The mechanism of action is often linked to the lipophilic nature of the compounds, which may facilitate their transport across microbial cell membranes. researchgate.netnih.gov

Several studies have confirmed the antibacterial properties of isoindole-1,3-dione derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The introduction of certain substituents onto the isoindole-1,3-dione core can significantly enhance antibacterial efficacy. For example, halogenation of the moiety has been shown to increase antimicrobial activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net In one study, the inhibition zone of a specific derivative was comparable to that of the antibiotic gentamicin (B1671437) at the same concentration. researchgate.net Another investigation synthesized various 2-substituted isoindole-1,3-diones and evaluated them as antibacterial agents. nih.gov One particular derivative, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, demonstrated remarkable activity against Bacillus subtilis. researchgate.net The lipophilicity conferred by different structural groups is believed to play a role in enhancing the transport of these molecules through the bacterial cell membrane. nih.gov

Table 4: Antibacterial Activity of Isoindole-1,3-dione Analogs

| Compound Series/Derivative | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Tetra-brominated derivatives | Gram-positive & Gram-negative | More effective than tetra-chlorinated derivatives | researchgate.net |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis | Activity was 133% compared to Ampicillin | researchgate.net |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Pseudomonas aeruginosa | Activity was 75% compared to Cefotaxime | researchgate.net |

| 2,5 disubstituted 1,3,4-oxadiazole (B1194373) derivatives | Staphylococcus aureus & Escherichia coli | Remarkable antibacterial activities | nih.gov |

In addition to their antibacterial effects, isoindole-1,3-dione derivatives have been evaluated for their antifungal activity. researchgate.net Phthalimide (B116566) analogs are known to exhibit a range of biological activities, including antifungal effects. mdpi.com Studies have screened newly synthesized compounds against various fungal isolates, using established antifungal agents like Ketoconazole as a reference. researchgate.net Certain tested compounds showed potent activity and are considered promising antifungal agents. researchgate.net For example, isoindolin-1-one-3-phosphonates, derived from a 'one-pot' three-component reaction, were screened for their antimicrobial activities against the fungus Candida albicans. researchgate.net The structural features that enhance antibacterial activity, such as lipophilicity and specific substitutions, are also thought to contribute to their antifungal potency by improving penetration of the fungal cell wall and membrane.

Table 5: Antifungal Activity of Isoindole-1,3-dione Analogs

| Compound Series/Derivative | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| Isoindolin-1-one-3-phosphonates | Candida albicans | Screened for activity | researchgate.net |

| Novel isoindole-1,3-dione derivatives | Various fungal isolates | Some compounds showed potent activity | researchgate.net |

Antimycobacterial Modulatory Effects

The global health threat posed by mycobacterial infections, particularly tuberculosis caused by Mycobacterium tuberculosis, has necessitated the search for novel therapeutic agents. Derivatives of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione, belonging to the broader class of phthalimides, have emerged as a promising scaffold in the development of new antimycobacterial agents. The hydrophobic nature of the phthalimide core is thought to facilitate the crossing of biological membranes, a crucial attribute for targeting mycobacteria. researchgate.netmdpi.com

Research into structurally modified phthalimide derivatives has demonstrated their potential as antimycobacterial agents. In one study, a series of phthalimide derivatives were synthesized through the condensation of phthalic and tetrafluorophthalic anhydride (B1165640) with various sulfonamides. Subsequent screening against Mycobacterium tuberculosis H37Ra revealed that fluorinated derivatives, in particular, exhibited antimycobacterial activity comparable to established sulfonamide drugs. researchgate.net Another study focused on designing and synthesizing thirteen phthalimide derivatives, highlighting that the minimum inhibitory concentrations (MICs) of such cyclic imide structures could be comparable to clinically used antibiotics. researchgate.net

Further investigations into N-substituted phthalimide analogs have expanded the understanding of their antimycobacterial potential. nih.gov For instance, N-phthalimides of amino acids have been synthesized and screened for their activity against Mycobacterium tuberculosis, among other microorganisms. tpcj.org The biological significance of the phthalimide scaffold has prompted the design of novel analogs with the aim of achieving high potency and affinity for multiple mycobacterial targets. nih.gov The synthesis of isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl or amide linkers represents another strategic approach to developing compounds with antimycobacterial properties.

The following table summarizes the antimycobacterial activity of selected isoindoline-1,3-dione analogs:

| Compound | Target Organism | Activity | Reference |

| Fluorinated Phthalimide Derivatives | Mycobacterium tuberculosis H37Ra | Comparable to classical sulfonamide drugs | researchgate.net |

| N-phthalimide amino acid derivatives | Mycobacterium tuberculosis | Screened for activity | tpcj.org |

| 2,3-Dihydro-1-methyl-2-thioxoindole-3-one | Potentially pathogenic mycobacterial strains | More active than isoniazid | nih.gov |

| 2,3-Dihydro-1-butyl-2-thioxoindole-3-one | Potentially pathogenic mycobacterial strains | More active than isoniazid | nih.gov |

Anti-inflammatory Modulatory Effects and Signaling Pathway Interactions

Analogs of this compound have been the subject of extensive research for their anti-inflammatory properties. The isoindoline-1,3-dione scaffold is a key feature of many compounds with demonstrated analgesic and anti-inflammatory activities. mdpi.com These compounds are known to influence a variety of pro-inflammatory factors. nih.gov

One of the primary mechanisms underlying the anti-inflammatory effects of these analogs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostanoids. nih.gov Molecular docking studies have shown that N-alkyl-isoindoline-1,3-dione derivatives can act as effective inhibitors of both COX-1 and COX-2 enzymes, with some compounds showing preferential inhibition of one isoform over the other. mdpi.comnih.gov The presence of an aromatic moiety is considered important for affinity towards COX-2. mdpi.com

In addition to COX inhibition, these compounds can modulate other key inflammatory signaling pathways. For example, certain phthalimide derivatives have been shown to suppress the induction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This suppression can be linked to the downregulation of the Toll-like receptor (TLR) 4 signaling pathway. nih.gov Furthermore, some derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov The anti-inflammatory activity of some analogs has been potent enough to significantly reduce carrageenan-induced edema in animal models. nih.gov

The table below presents the anti-inflammatory effects of various isoindoline-1,3-dione analogs:

| Compound/Analog | Mechanism of Action | Observed Effect | Reference |

| N-alkyl-isoindoline-1,3-diones | COX enzyme inhibition | Inhibition of COX-1 and COX-2 | mdpi.comnih.gov |

| Phthalimide derivative IIh | Down-regulation of iNOS mRNA and protein expression | Potent inhibition of NO production (IC50 = 8.7 µg/mL) | nih.gov |

| Phthalimide derivative IIh | Suppression of TLR4 signaling pathway | Suppression of TNF-α and IL-1β induction | nih.gov |

| 1,2,3-triazole phthalimide derivatives | Not specified | Reduction of carrageenan-induced edema in mice | nih.gov |

| N-phenyl-phthalimide sulfonamide (LASSBio 468) | Inhibition of TNF-α level | Potent inhibition of LPS-induced neutrophil recruitment | researchgate.net |

Antioxidant Activity and Reactive Species Scavenging Mechanisms

The investigation into this compound analogs has also revealed their potential as antioxidant agents. The phthalimide core is recognized as a heterocyclic nucleus of interest for developing compounds with antioxidant properties. mdpi.com The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals.

Several studies have employed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to assess the antioxidant potential of isoindoline-1,3-dione derivatives. researchgate.netmdpi.com In one such study, synthesized compounds demonstrated a significant free radical scavenging effect, with one derivative, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, being particularly effective with a low IC50 value. researchgate.net The structure-activity relationship suggests that the lipophilicity of the compounds may enhance their antioxidant activity. researchgate.net

The introduction of specific chemical moieties to the phthalimide scaffold can influence the antioxidant capacity. For instance, derivatives containing a thiophene (B33073) moiety have shown increased antioxidant character, which is attributed to the known antioxidant properties of sulfur-containing compounds. mdpi.com Furthermore, some triazolidine-substituted isoindoline-1,3-dione derivatives have also been identified as having antioxidant activity. mdpi.com In addition to scavenging DPPH radicals, some analogs have been shown to scavenge other reactive oxygen and nitrogen species (ROS and RNS). nih.gov

The antioxidant activities of selected isoindoline-1,3-dione derivatives are summarized in the following table:

| Compound/Analog | Assay | Result | Reference |

| 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | DPPH free radical scavenging | IC50 value of 1.174 μmol/mL | researchgate.net |

| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide | DPPH method | Most active among tested compounds | mdpi.com |

| 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione | Not specified | Exhibited antioxidant activity | mdpi.com |

| 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione | Not specified | Exhibited antioxidant activity | mdpi.com |

| Newly synthesized phthalimide derivatives | ROS and RNS scavenging | All tested compounds showed scavenging activity | nih.gov |

Other Mechanistic Biological Research (e.g., insecticidal activity, anticonvulsant mechanisms)

Beyond their antimycobacterial, anti-inflammatory, and antioxidant properties, analogs of this compound have been investigated for other biological activities, notably as insecticidal and anticonvulsant agents.

The phthalimide structure is a component of some commercial insecticides, and research has been conducted to synthesize and evaluate new derivatives for their insecticidal properties. For example, various phthalimide derivatives have been tested against the Caribbean fruit fly, Anastrepha suspensa, demonstrating the potential of this chemical class in developing new pest control agents. nih.gov The mechanism of action for some insecticidal compounds involves the modulation of insect ryanodine (B192298) receptors, which are critical for calcium ion release in muscle cells. mdpi.com

In the realm of neurology, N-substituted isoindole-1,3-diones have shown considerable promise as anticonvulsant agents. researchgate.net The primary mechanism of action for their anticonvulsant activity is believed to be the blockage of sodium channels. researchgate.net Docking studies have revealed that these compounds can stabilize within the open pore of the sodium channel through hydrogen bonding with specific amino acid residues. nih.govbrieflands.com In vivo studies using mouse models of seizures, such as the subcutaneous pentylenetetrazol (scPTZ) test, have confirmed the ability of these analogs to protect against seizures. nih.govbrieflands.com Some derivatives have demonstrated potency greater than the reference antiepileptic drug, phenytoin. nih.govbrieflands.com

The table below highlights other biological activities of isoindoline-1,3-dione analogs:

| Biological Activity | Proposed Mechanism | Model/Assay | Finding | Reference |

| Insecticidal | Ryanodine receptor modulation | Anastrepha suspensa (Caribbean fruit fly) | Phthalimide derivatives show activity | nih.govmdpi.com |

| Anticonvulsant | Sodium channel blockage | Subcutaneous pentylenetetrazol (scPTZ) test in mice | Protection against PTZ-induced seizures | researchgate.netnih.govbrieflands.com |

| Anticonvulsant | Sodium channel blockage | Docking studies | Hydrogen bonding with Thr-87 residue of the sodium channel | nih.govbrieflands.com |

Computational and Theoretical Chemistry Studies of Isoindole 1,3 2h Dione Systems

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is crucial in structure-based drug design for predicting the binding affinity and mode of action of a compound. For the isoindole-1,3(2H)-dione scaffold, docking studies have been extensively used to explore interactions with a wide array of biological targets.

Research on various phthalimide (B116566) derivatives has demonstrated their potential to bind to enzymes such as cyclooxygenase-2 (COX-2), HIV-1 reverse transcriptase, and bacterial DNA gyrase. nih.govnih.govthaiscience.info The binding is typically stabilized by a combination of non-covalent interactions. The two carbonyl groups of the phthalimide core are potent hydrogen bond acceptors, while the fused aromatic ring system readily participates in hydrophobic and π-π stacking interactions with amino acid residues in the active site. thaiscience.info

In a study targeting COX-2, a key enzyme in inflammation, docking simulations of a potent phthalimide derivative revealed that its methoxy (B1213986) moieties inserted deep into the secondary pocket of the active site. nih.gov The stability of this pose was attributed to hydrogen bonds with residues His90 and Arg513. nih.gov Similarly, when evaluating phthalimide analogs as potential TGF-β pathway inhibitors, docking simulations identified compounds with strong binding affinities, forming hydrogen bonds with key residues like TYR249, LYS232, and SER280 within the ALK5 kinase domain. mdpi.com

While specific docking studies for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione are not extensively detailed in the literature, the general principles derived from related structures can be applied. The phenoxybenzyl group provides additional opportunities for hydrophobic and aromatic interactions within a receptor's binding pocket, potentially enhancing binding affinity.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy/Score |

| N-Aryl Phthalimide | Cyclooxygenase-2 (COX-2) | His90, Arg513, Gln192 | Not specified, strong H-bonding observed |

| Phthalimide-hydrazone | Cyclooxygenase-2 (COX-2) | - | -17.89 kcal/mol |

| Flavonoid-Phthalimide | ALK5 Kinase (TGF-β Pathway) | TYR249, LYS232, SER280 | -12.28 kcal/mol |

| N-acyl Phthalimide | M. tuberculosis DNA Gyrase | Not specified | Not specified, good binding profile |

| Chiral Phthalimide | K. pneumoniae resistant protein | LYS315, ALA318, TYR150 | Not specified, high affinity binding |

This table presents a selection of molecular docking findings for various isoindole-1,3(2H)-dione derivatives to illustrate the application of this computational method.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. MD simulations are frequently employed to refine docking poses and to obtain more accurate estimations of binding affinity.

The stability of a simulated ligand-protein complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic coordinates from their initial positions over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. In silico studies of novel phthalimide-triazole hybrids as potential SARS-CoV-2 inhibitors utilized MD simulations to validate docking results. nih.gov The RMSD plot for a promising compound complexed with the main protease (Mpro) showed that the system reached stability after 5 nanoseconds and remained stable for the duration of the 50-nanosecond simulation. nih.gov

Further analysis involves calculating the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which helps identify which parts of the protein are flexible or rigid upon ligand binding. Moreover, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which often provide better correlation with experimental data than docking scores alone. Studies on N-(phenoxyalkyl)phthalimide derivatives as α-glucosidase inhibitors have also employed molecular dynamics to confirm the stability of the ligand-protein interactions predicted by docking. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules. It is a powerful tool for understanding molecular reactivity and interpreting spectroscopic data.

DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. From this optimized structure, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A study comparing the stability of two N-substituted phthalimides using the B3LYP/6-31G method determined that the compound with the larger HOMO-LUMO gap was more stable. uomustansiriyah.edu.iqbohrium.com

Vibrational analysis using DFT is another important application. Theoretical calculations of vibrational frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) spectroscopy. This correlation aids in the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic stretches of the carbonyl (C=O) groups, the imide C-N bond, and aromatic C-H bonds in the phthalimide structure. A detailed study on phthalimide and N-bromophthalimide used DFT calculations with B3LYP/6-311+G** basis sets, finding that the computed vibrational frequencies were in good agreement with the experimentally observed FT-IR spectra. researchgate.net

| Property | Description | Relevance to Isoindole-1,3(2H)-diones |

| Geometry Optimization | Finding the lowest energy 3D arrangement of atoms. | Provides the most stable conformation for further calculations and docking studies. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the susceptibility of the molecule to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Aids in the interpretation of experimental FT-IR and Raman spectra. |

This table summarizes key molecular properties of isoindole-1,3(2H)-dione systems that are investigated using DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide rational drug design.

Numerous QSAR studies have been performed on series of phthalimide derivatives to understand the structural requirements for various biological activities, including anti-HIV, anti-inflammatory, and hypolipidemic effects. researchgate.netnih.govresearchgate.net These models typically correlate biological activity (e.g., IC₅₀ or pIC₅₀ values) with a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

| QSAR Study Subject | Important Descriptors Identified | Biological Activity |

| HIV-1 Integrase Inhibitors | Lipophilicity (LogP), Number of Rotatable Bonds, Molecular Branching | Antiviral |

| TNF-α Modulators | Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA) | Anti-inflammatory |

| Cholinesterase Inhibitors | AlogP98, Wiener Index, Dipole Moment, Shape Indices | Alzheimer's Disease Targets |

| Hypolipidemic Agents | LUMO energy, Carbonyl Polarity | Hypolipidemic |

| Analgesic Agents | Hydrophilic component of total accessible surface area (FISA) | Analgesic |

This table highlights key molecular descriptors found to be influential in various QSAR models developed for different biological activities of phthalimide derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of N-Substitution on Biological Activity and Selectivity

The substituent attached to the nitrogen atom of the 1H-isoindole-1,3(2H)-dione core is a critical determinant of the molecule's biological activity and its selectivity for specific targets. The acidic nature of the proton at the imide nitrogen allows for the introduction of a vast array of substituents, each modifying the pharmacological profile of the resulting compound. mdpi.comnih.gov N-substituted isoindoline-1,3-dione derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects. mdpi.com

Research into various N-substituted analogs has revealed clear structure-activity relationships. For instance, in the context of cyclooxygenase (COX) inhibition, the nature of the N-substituent dramatically influences both potency and selectivity for COX-2 over COX-1. Studies on derivatives where an arylpiperazine moiety is linked to the isoindoline-1,3-dione core have shown that the length and nature of the linker, as well as substitution on the aryl ring, are crucial for activity. nih.gov Generally, more apolar compounds tend to show better activity in certain biological assays, such as against Trypanosoma cruzi. frontiersin.org However, introducing more polar substituents can be a strategy to improve physicochemical properties like solubility. frontiersin.org

The following table summarizes findings from studies on various N-substituted 1H-isoindole-1,3(2H)-dione derivatives, illustrating the impact of the N-substituent on biological outcomes.

| N-Substituent Class | Target/Activity | Key SAR Findings |

| N-Alkyl/Arylpiperazine | Cyclooxygenase (COX) Inhibition | Longer linkers between the isoindole-dione and arylpiperazine moieties can increase COX-2 inhibition. The presence of an aromatic moiety is important for COX-2 affinity. mdpi.comnih.gov |

| N-(Cyclo)-alkyl | Anti-parasitic (T. cruzi) | Apolar (cyclo)-alkyl moieties on the pyrazolone (B3327878) nitrogen of related compounds showed better activity than more polar analogues. frontiersin.org |

| N-Aryl | General Biological Activity | The electronic nature of the aryl substituent influences reactivity. Electron-withdrawing groups on aryl amines can inhibit their reaction with phthalic anhydride (B1165640), indicating their electronic effect on the nitrogen center. nih.gov |

| N-Benzyl | Photosynthetic Electron Transport (PET) Inhibition | In related N-benzylamides, inhibitory activity increases with the lipophilicity and electron-withdrawing nature of substituents on the benzyl (B1604629) fragment. nih.gov |

Role of the Phenoxybenzyl Moiety in Modulating Molecular Interactions

The N-(3-phenoxybenzyl) group of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is a large, lipophilic moiety that plays a significant role in how the molecule interacts with its biological environment. This group is composed of a benzyl ring linked to a phenoxy group, providing several features that can modulate molecular interactions.

Secondly, the two aromatic rings (one benzyl, one phenyl) provide opportunities for π-π stacking interactions with aromatic amino acid residues (such as tryptophan, tyrosine, or phenylalanine) within a protein's binding site. These non-covalent interactions can be critical for anchoring the molecule in a specific orientation, leading to enhanced affinity and biological activity.

Influence of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of the this compound molecule can be influenced by the position and electronic nature of substituents on either the phthalimide (B116566) core or the phenoxybenzyl group.

Substituents on the Phthalimide Ring: The phthalimide ring itself is an electron-deficient system due to the two electron-withdrawing carbonyl groups. These groups decrease the nucleophilicity of the imide nitrogen, which prevents over-alkylation and makes reactions like the Gabriel synthesis highly selective for primary amines. youtube.com The introduction of further substituents onto the aromatic part of the phthalimide core can modulate this reactivity.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -OH) at the 4-position of the phthalimide ring can increase the electron density of the system, affecting its photophysical properties and photochemical reactivity. rsc.org For example, such substitutions can make the molecule fluorescent and influence the pathways of photoinduced electron transfer (PET) reactions. rsc.org

Steric Effects: Bulky substituents on the phthalimide ring can sterically hinder the approach of reactants to the carbonyl groups or the imide nitrogen, thereby affecting reaction rates. The introduction of solubilizing alkyl chains can also influence self-assembly properties and the transition of optical properties from solution to thin-film state. rsc.org

Nucleophilic Aromatic Substitution: The presence of strong electron-withdrawing groups (like nitro groups) or good leaving groups (halogens) on the phthalimide ring makes it susceptible to nucleophilic aromatic substitution reactions, for example, with phenoxides. acs.org

Substituents on the Phenoxybenzyl Moiety: Substituents on the phenoxybenzyl group primarily exert their influence through electronic and steric effects that can alter binding affinity to biological targets.

Electronic Effects: As observed in related compound classes, the electronic properties of substituents on the N-benzyl fragment can significantly contribute to biological activity. nih.gov Electron-withdrawing groups can alter the charge distribution across the moiety, potentially enhancing interactions with electron-rich pockets in a target protein.

Future Research Directions and Emerging Applications of Phenoxybenzyl Isoindolediones

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The primary route to synthesizing 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione involves the N-alkylation of phthalimide (B116566) with a 3-phenoxybenzyl halide. Future research is poised to refine this process, focusing on methodologies that offer superior efficiency, selectivity, and adherence to green chemistry principles.

Conventional methods for the N-alkylation of phthalimide often rely on strong bases and polar aprotic solvents, which can present environmental and purification challenges. iu.edu Emerging strategies aim to circumvent these issues. For instance, the use of basic ionic liquids as both catalyst and solvent has shown promise in providing a convenient and efficient protocol for N-alkylating phthalimides. organic-chemistry.org Similarly, phase transfer catalysis under solvent-free conditions represents another green approach that can be explored to enhance the synthesis of the target molecule. researchgate.net

Mechanochemical methods, which involve reactions in a ball mill under solvent-free or liquid-assisted grinding conditions, offer a sustainable alternative to traditional solution-phase synthesis. nih.gov The application of mechanochemistry to the N-alkylation of phthalimide with 3-phenoxybenzyl bromide could lead to reduced reaction times, lower energy consumption, and minimized waste generation. nih.gov

Furthermore, the development of novel catalytic systems is a key area of future research. This could involve exploring new metal-based or organocatalysts that can facilitate the N-alkylation reaction with higher selectivity and under milder conditions. Microwave-assisted synthesis is another avenue that could significantly accelerate the reaction, leading to higher throughput and efficiency. jddhs.com

A comparative analysis of various synthetic approaches is presented in the table below, highlighting potential areas for future optimization.

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Basic Ionic Liquids | High catalytic activity, solvent and catalyst in one, potential for recycling. organic-chemistry.org | Screening of different ionic liquids for optimal yield and reaction conditions. |

| Phase Transfer Catalysis | Solvent-free conditions, high efficiency, use of environmentally benign catalysts. researchgate.net | Optimization of catalyst and reaction parameters for selective N-alkylation. |

| Mechanochemistry | Reduced solvent usage, lower energy consumption, faster reaction times. nih.gov | Investigation of liquid-assisted grinding parameters and scalability. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. jddhs.com | Development of optimized microwave protocols and evaluation of product purity. |

| Novel Catalytic Systems | Higher selectivity, milder reaction conditions, potential for asymmetric synthesis of analogs. | Design and screening of new catalysts for the specific N-alkylation reaction. |

Exploration of Undiscovered Molecular Targets and Biological Pathways

The isoindole-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of activities including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov Future research on this compound should focus on identifying novel molecular targets and elucidating the biological pathways through which it exerts its effects.

Initial investigations could build upon the known activities of related isoindoledione derivatives. For example, many N-substituted isoindoline-1,3-diones have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov It would be pertinent to screen this compound for similar inhibitory activities. Likewise, the anti-inflammatory potential of this compound could be explored by examining its interaction with cyclooxygenase (COX) enzymes, a common target for this class of compounds. mdpi.comnih.gov

Beyond these established targets, high-throughput screening and chemoproteomics approaches can be employed to uncover entirely new molecular interactions. This could reveal unexpected therapeutic applications for phenoxybenzyl isoindolediones. For instance, recent studies on other isoindoledione derivatives have identified them as inhibitors of RSK2, a kinase involved in cancer progression, highlighting the potential for this scaffold to interact with a diverse range of protein families. rsc.org

Once a molecular target is identified, subsequent research should focus on unraveling the downstream biological pathways that are modulated by the compound. This could involve techniques such as gene expression profiling and pathway analysis to understand the cellular response to treatment with this compound. Such studies will be crucial in defining its mechanism of action and identifying potential biomarkers for its activity.

| Potential Biological Activity | Known Molecular Targets for Isoindolediones | Future Research Direction for this compound |

| Neuroprotective | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.govnih.gov | Screening for inhibitory activity against AChE and BuChE; evaluation in models of neurodegenerative diseases. |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) mdpi.comnih.gov | Assessment of COX inhibitory potential and efficacy in in-vitro and in-vivo models of inflammation. |

| Anticancer | RSK2 kinase, various other cellular targets researchgate.netrsc.org | High-throughput screening against cancer cell lines and identification of novel anticancer targets. |

| Antimicrobial | Various bacterial and fungal enzymes researchgate.net | Evaluation of activity against a panel of pathogenic bacteria and fungi. |

Advancements in Computational Design and Screening for Novel Analogs

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules. Future research on this compound will undoubtedly leverage these in silico approaches to design and screen for new analogs with enhanced potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with various biological targets. nih.gov By understanding the key interactions at the molecular level, researchers can rationally design modifications to the phenoxybenzyl or isoindoledione moieties to improve binding affinity and specificity. For example, if a particular enzyme is identified as a target, docking simulations can guide the introduction of substituents that form additional hydrogen bonds or hydrophobic interactions within the active site.

Quantitative Structure-Activity Relationship (QSAR) studies will also play a crucial role in the design of new analogs. nih.govnih.govfrontiersin.org By correlating the structural features of a series of phenoxybenzyl isoindolediones with their biological activity, QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts on the most promising candidates, thereby saving time and resources.

Virtual screening of large chemical libraries is another powerful computational technique that can be used to identify novel phenoxybenzyl isoindoledione derivatives with desired biological activities. nih.govnih.gov By using the structure of this compound as a query, virtual libraries containing millions of compounds can be screened to identify molecules with similar structural features or predicted binding affinities for a target of interest.

The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around the phenoxybenzyl isoindoledione scaffold, ultimately leading to the discovery of new and improved therapeutic agents.

| Computational Approach | Application in Phenoxybenzyl Isoindoledione Research | Expected Outcome |

| Molecular Docking | Predicting binding modes with potential biological targets (e.g., enzymes, receptors). nih.gov | Rational design of analogs with improved binding affinity and selectivity. |

| QSAR | Correlating structural properties with biological activity to build predictive models. nih.govnih.govfrontiersin.org | Prioritization of synthetic targets and guidance for structural modifications. |

| Virtual Screening | Searching large compound libraries for molecules with similar features or predicted activity. nih.govnih.gov | Identification of novel phenoxybenzyl isoindoledione derivatives with potential therapeutic value. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Design of new scaffolds that retain the key pharmacophoric elements. |

Q & A

Basic: What are the standard synthetic routes for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing isoindole-1,3-dione derivatives with phenoxybenzyl halides in ethanol, followed by purification via column chromatography . For example:

- Step 1: React 2-hydroxy-isoindole-1,3-dione with 3-phenoxybenzylamine in ethanol under reflux (1–2 hours).

- Step 2: Isolate the product via slow evaporation or recrystallization (yields ~70–80%) .

Alternative routes employ catalysts like p-toluenesulfonic acid to enhance reaction efficiency at elevated temperatures (~140°C) .

Basic: How is the compound characterized structurally after synthesis?

Methodological Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., phenoxybenzyl protons at δ 4.5–5.5 ppm) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., isoindole-dione core geometry) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 342.1) .

A multi-technique approach minimizes misassignment risks, especially for stereoisomers or polymorphs.

Advanced: How can reaction yields be optimized for derivatives with modified substituents?

Methodological Answer:

Yield optimization requires systematic variation of:

- Catalysts: Use Pd/C or Raney Ni for cross-coupling reactions (e.g., Sonogashira coupling for ethynyl derivatives) .

- Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature Control: Microwave-assisted synthesis reduces side reactions (e.g., thermal decomposition at >150°C) .

Example Optimization Table:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol reflux | 72 | 95 | |

| p-TsOH, 140°C | 85 | 98 | |

| Microwave, DMF | 90 | 99 |

Advanced: How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

Contradictory bioactivity data may arise from:

- Structural Analogues: Minor substituent changes (e.g., fluoro vs. hydroxyl groups) alter binding affinities .

- Assay Variability: Differences in bacterial strains (Gram+ vs. Gram−) or cell lines (e.g., HeLa vs. MCF-7) affect IC values .

- Solubility Issues: Poor aqueous solubility may lead to false negatives; use DMSO carriers ≤0.1% v/v .

Validation Strategy:

Replicate assays with standardized protocols (CLSI guidelines).

Compare with structurally similar derivatives (e.g., 2-(3-fluorophenyl) analogs) .

Advanced: How to design experiments to study structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

Step 1: Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) .

Step 2: Screen against cancer cell panels (NCI-60) with controls (e.g., cisplatin).

Step 3: Perform computational docking (AutoDock Vina) to correlate activity with binding energy to targets (e.g., topoisomerase II) .

Key Variables:

- LogP Values: Hydrophobicity impacts membrane permeability (measure via HPLC) .

- Electrostatic Potential Maps: Identify reactive sites for electrophilic attack .

Advanced: What advanced spectroscopic methods confirm stereochemistry in isoindole-dione derivatives?

Methodological Answer:

- Vibrational Circular Dichroism (VCD): Distinguishes enantiomers via IR spectra .

- NOESY NMR: Detects spatial proximity of protons (e.g., axial vs. equatorial substituents) .

- Single-Crystal XRD: Resolves absolute configuration (e.g., R/S designation) .

Case Study:

XRD analysis of 2-(2-fluoro-4-hydroxybenzyl) derivative confirmed a planar isoindole core and axial fluorine orientation .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Argon atmosphere, −20°C, in amber vials to prevent photodegradation .

- Stability Tests: Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed dione) should be <2% .

Advanced: How to address low reproducibility in kinetic studies of hydrolysis reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.